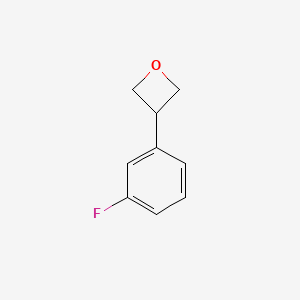

3-(3-Fluorophenyl)oxetane

Description

Significance of Four-Membered Heterocycles in Organic Chemistry

Four-membered heterocycles, though less common than their five- and six-membered counterparts, hold a unique and significant position in organic chemistry. britannica.com Their inherent ring strain makes them susceptible to ring-opening reactions, rendering them valuable as reactive intermediates in synthesis. britannica.commsu.edu Despite this reactivity, when incorporated into larger molecular scaffolds, they can be surprisingly stable. acs.org This duality makes them attractive building blocks. rsc.org

In the realm of medicinal chemistry, four-membered heterocycles like oxetanes and azetidines have gained considerable interest. acs.orgnih.govresearchgate.net Their low molecular weight, high polarity, and distinct three-dimensional structures can impart favorable properties to drug candidates, including enhanced aqueous solubility and target affinity. acs.orgnih.gov The constrained nature of the four-membered ring can also influence the conformation of a molecule, a critical factor in its biological activity. nih.gov The importance of these rings is underscored by the presence of the azetidinone (β-lactam) ring in widely used antibiotics like penicillins and cephalosporins. britannica.com

Strategic Incorporation of Fluorine into Small Molecules for Research Applications

The introduction of fluorine into small molecules is a widely employed strategy in drug discovery and materials science. acs.orgtandfonline.com Fluorine's unique properties, including its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity (the highest of any element), and the strength of the carbon-fluorine (C-F) bond, can profoundly influence a molecule's characteristics. tandfonline.commdpi.comresearchgate.net

Overview of Oxetane (B1205548) Chemistry as an Emergent Motif

The oxetane ring, a four-membered ether, has emerged as a particularly valuable motif in contemporary chemical research, especially in drug discovery. acs.orgnih.govresearchgate.net It is considered an "emergent, underexplored motif" with attractive properties such as low molecular weight, high polarity, and significant three-dimensionality. acs.orgnih.govresearchgate.net The oxetane ring can act as a bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups, often with improved physicochemical properties. acs.orgnih.gov

The incorporation of an oxetane moiety can enhance aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of proximal amines. acs.orgmdpi.com The stability of the oxetane ring is influenced by its substitution pattern, with 3,3-disubstituted oxetanes being particularly stable. acs.org The development of new synthetic methods to access a wider variety of substituted oxetanes is an active area of research, driven by the desire to further exploit their beneficial properties in medicinal chemistry and materials science. acs.orgrsc.org

Research Landscape and Emerging Opportunities for Fluorinated Oxetane Compounds

The combination of fluorine and the oxetane ring in fluorinated oxetanes presents exciting opportunities for the development of novel compounds with enhanced properties. scienmag.comacs.orgnus.edu.sg These compounds are predicted to have valuable pharmacological properties, but their synthesis has been challenging. acs.orgnus.edu.sg

Recent breakthroughs in synthetic methodology are beginning to provide more reliable routes to previously inaccessible fluorinated oxetanes. scienmag.comacs.orgnus.edu.sgnews-medical.netlabmanager.com This opens the door to incorporating these motifs into the design of new small-molecule therapeutics. scienmag.comnews-medical.netlabmanager.com Researchers are actively investigating the biological properties of these novel compounds, with studies supporting their potential as valuable drug scaffolds due to favorable metabolic stability and lipophilicity. acs.orgnews-medical.net The development of robust methods for synthesizing various 3-fluoroalkyl-substituted oxetane building blocks is also expanding the accessible chemical space for drug design and advanced materials. chemrxiv.orgnih.gov The ongoing research in this area is expected to lead to the discovery of new medicines and innovative materials. scienmag.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9FO |

|---|---|

Molecular Weight |

152.16 g/mol |

IUPAC Name |

3-(3-fluorophenyl)oxetane |

InChI |

InChI=1S/C9H9FO/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8H,5-6H2 |

InChI Key |

KPQQEGCWNZKQEX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Fluorophenyl Oxetane and Analogous Structures

Evolution of Oxetane (B1205548) Ring Construction Approaches

The construction of the oxetane ring has evolved significantly from classical methods to modern catalytic strategies. The most established and historically significant approach is the intramolecular Williamson etherification, which involves the cyclization of 1,3-halohydrins or other 1,3-diols with a suitable leaving group, typically under basic conditions. acs.orgthieme-connect.de This method remains a cornerstone for the synthesis of a wide variety of substituted oxetanes. thieme-connect.de

Another classical method is the Paternò-Büchi reaction, a [2+2] photocycloaddition of an alkene with a carbonyl compound, which directly forms the oxetane ring. magtech.com.cn While powerful, its application can be limited by regioselectivity and stereoselectivity issues.

More recent advancements have introduced transition-metal-catalyzed formal [2+2] cycloadditions and ring expansions of epoxides. magtech.com.cn The development has further progressed towards innovative strategies such as C–H bond oxidative cyclizations and intramolecular C–C bond-forming cyclizations, which offer novel pathways to the oxetane core. magtech.com.cnbeilstein-journals.orgbeilstein-journals.org These modern methods provide greater efficiency, control, and functional group tolerance, expanding the accessibility of complex oxetane structures. beilstein-journals.org

Advanced Catalytic Transformations for Fluorinated Oxetanes

The synthesis of fluorinated oxetanes, a prized class of compounds in drug discovery, often requires specialized catalytic methods to overcome challenges associated with traditional synthetic routes, such as ring rupture and defluorination. nus.edu.sgnus.edu.sg

Stereoselective Conversion of Epoxides to Fluorinated Oxetanes via Metallacycle Intermediates

A significant breakthrough in the synthesis of fluorinated oxetanes involves a catalytic transformation that converts readily available epoxides into α,α-difluoro-oxetanes. nus.edu.sgnews-medical.netsciencedaily.com Researchers at the National University of Singapore developed a novel strategy that deviates from standard synthetic logic by inserting a difluorocarbene species into the epoxide ring. nus.edu.sgbioengineer.org

This process is facilitated by an inexpensive copper catalyst that stabilizes the difluorocarbene generated from a commercial organofluorine precursor. news-medical.netsciencedaily.com The mechanism involves the formation of a copper difluorocarbenoid complex which coordinates with the epoxide. nus.edu.sg This coordination triggers a site-selective ring cleavage and subsequent cyclization through a metallacycle intermediate to yield the desired α,α-difluoro-oxetane product. nus.edu.sgnews-medical.net This method provides a reliable and efficient pathway to a class of molecules that was previously difficult to access. nus.edu.sg

Enantioselective C-C Coupling Strategies for Oxetane Formation

Enantioselective methods for constructing oxetanes bearing all-carbon quaternary stereocenters have been developed, notably through iridium-catalyzed C-C bond-forming reactions. nih.govnih.gov One such strategy involves the anti-diastereo- and enantioselective coupling of primary alcohols with isoprene (B109036) oxide. americanelements.com

The process occurs in two main steps:

Iridium-Catalyzed C-C Coupling : A primary alcohol is coupled with isoprene oxide using an iridium catalyst, resulting in the formation of a neopentyl glycol intermediate with high diastereo- and enantioselectivity. nih.gov

Cyclization : The resulting diol is selectively functionalized, for instance, by tosylation of the primary alcohol moiety. Subsequent treatment with a base, such as butyl lithium, promotes an intramolecular SN2 cyclization to afford the 2,3-trisubstituted oxetane. nih.gov

This methodology has been successfully applied to a range of alcohols, including fluorinated benzylic alcohols, demonstrating its utility in preparing structurally diverse and enantiomerically enriched oxetanes. nih.gov

| Entry | Alcohol Substrate (1) | Diol Product (2) Yield (%) | dr | ee (%) | Oxetane Product (3) Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-MeO-C6H4CH2OH | 91 | >20:1 | 97 | 91 |

| 2 | 4-CF3-C6H4CH2OH | 92 | >20:1 | 98 | 92 |

| 3 | 2-Naphthyl-CH2OH | 90 | >20:1 | 97 | 91 |

| 4 | 4-F-C6H4CH2OH | 91 | >20:1 | 97 | 90 |

| 5 | 2-F-C6H4CH2OH | 90 | >20:1 | 97 | 90 |

Regioselective Functionalization of Oxetane Cores

The synthesis of specifically substituted oxetanes like 3-(3-Fluorophenyl)oxetane can also be achieved by functionalizing a pre-formed oxetane ring. This approach relies on the availability of versatile oxetane building blocks.

Synthesis of 3,3-Disubstituted Oxetane Building Blocks

3,3-Disubstituted oxetanes are valuable scaffolds in medicinal chemistry. doi.org Their synthesis has been a focus of considerable research, leading to a variety of robust methodologies. rsc.orgnih.govchemrxiv.org

A common strategy involves starting from 1,3-diols, which can be cyclized to form the oxetane ring. acs.orgresearchgate.net For example, 3,3-disubstituted oxetanes with hydroxy, amino, or carboxylic acid functionalities have been prepared from suitably substituted diols through cyclization and subsequent functional group manipulations. acs.org Another powerful precursor is oxetan-3-one, which can be synthesized in a four-step sequence starting from dihydroxyacetone dimer and can undergo various reactions at the ketone to introduce substituents. acs.org

More recently, Bull and co-workers developed a method using oxetane sulfonyl fluorides (OSFs) as building blocks. doi.org Upon mild heating, these compounds can generate an oxetane carbocation, which then reacts with various nucleophiles in an SN1 pathway to afford a diverse range of 3,3-disubstituted oxetanes. doi.org A Lewis acid-catalyzed Friedel-Crafts reaction between oxetanols and arene nucleophiles also provides a direct route to 3-aryl-3-substituted oxetanes. doi.org

Incorporation of the Fluorophenyl Moiety via Cross-Coupling and Other Bond-Forming Reactions

The final installation of the 3-fluorophenyl group onto the oxetane core is a critical step for synthesizing the target molecule. Transition metal-catalyzed cross-coupling reactions are a premier strategy for this transformation.

The Suzuki-Miyaura cross-coupling reaction is particularly effective. This involves the coupling of a 3-halooxetane, such as 3-iodooxetane (B1340047) or 3-bromo-3-(3-fluorophenyl)oxetane, with an appropriate organoboron reagent. acs.orgmolport.com For the synthesis of this compound, this would typically involve the reaction of 3-iodooxetane with (3-fluorophenyl)boronic acid, catalyzed by a nickel or palladium complex. acs.orgmdpi.com This approach allows for the late-stage introduction of the aryl group onto the heterocyclic core. mdpi.com

| Entry | Boronic Acid (4) | Product | Yield (%) |

|---|---|---|---|

| 1 | p-Tolylboronic acid (4b) | 2b | >99 |

| 2 | m-Tolylboronic acid (4c) | 2c | 28 |

| 3 | o-Tolylboronic acid (4d) | 2d | 24 |

| 4 | 3,4-Methylenedioxyphenylboronic acid (4e) | 2e | 91 |

| 5 | p-Fluorophenylboronic acid (4f) | 2f | 99 |

| 6 | p-Acetylphenylboronic acid (4g) | 2g | 76 |

An alternative bond-forming reaction is the Lewis acid-catalyzed Friedel-Crafts alkylation. As developed by Bull and co-workers, 3-hydroxyoxetane can react directly with arene nucleophiles, such as fluorobenzene, in the presence of a catalyst like Li(NTf₂) to form the C-aryl bond at the 3-position of the oxetane ring. doi.org This provides a more direct route that avoids the pre-functionalization of the oxetane ring required for cross-coupling.

Photoredox Catalysis for Decarboxylative Alkylation of 3-Aryl-Oxetanes

Visible light photoredox catalysis has become a significant method for creating carbon-carbon bonds under mild conditions. digitellinc.comacs.org This approach has been successfully applied to the functionalization of benzylic oxetanes to produce 3-aryl-3-alkyl substituted derivatives. acs.orgnih.govresearchgate.net The process involves the generation of tertiary benzylic oxetane radicals from 3-aryl-3-carboxylic acid oxetane precursors through decarboxylation. digitellinc.comchemrxiv.org These generated radicals then undergo conjugate addition into activated alkenes. acs.orgnih.gov

The reaction is generally robust, reproducible, and tolerant of various polar functional groups and heterocycles, making it a valuable method for synthesizing medicinally relevant compounds containing the oxetane motif. digitellinc.comchemrxiv.org The use of flow technology can further enhance the process, allowing for efficient irradiation and leading to fast and scalable protocols. researchgate.net

Table 1: Key Features of Photoredox-Catalyzed Decarboxylative Alkylation

| Feature | Description | Source(s) |

|---|---|---|

| Precursors | 3-Aryl-3-carboxylic acid oxetanes | digitellinc.com, acs.org, chemrxiv.org |

| Process | Visible light-mediated radical generation via decarboxylation | digitellinc.com, acs.org |

| Reaction | Conjugate addition of tertiary benzylic oxetane radicals to activated alkenes | acs.org, nih.gov |

| Products | Medicinally-relevant 3-aryl-3-alkyl substituted oxetanes | digitellinc.com, chemrxiv.org |

| Advantages | Mild conditions, tolerance of polar groups, high yields due to ring strain | acs.org, chemrxiv.org, nih.gov |

Methodologies for 3-Fluoroalkyl-Substituted Oxetane Synthesis

The synthesis of fluorinated oxetane derivatives is of significant interest due to their unique physicochemical properties and their potential as bioisosteres in medicinal chemistry. chemrxiv.orgresearchgate.net Robust methods have been developed for synthesizing 3-fluoroalkyl-substituted oxetanes, which generally involve the direct introduction of fluorine atoms to the oxetane core or to adjacent alkyl groups. chemrxiv.orgresearchgate.net

Nucleophilic substitution represents a primary strategy for introducing fluorine. researchgate.netscilit.com This approach often involves the displacement of a suitable leaving group, such as a mesylate, with a fluoride (B91410) anion source. chemrxiv.org While direct nucleophilic substitution with azide (B81097) on a mesylate can sometimes be challenging, requiring elevated temperatures or failing altogether, an alternative route involves deoxybromination followed by substitution with azide. chemrxiv.org The resulting bromide is more readily displaced. chemrxiv.org

The synthesis of fluoroalkyl azides, which are precursors to other functional groups, can be challenging via direct SN2 reaction from fluorinated alkyl halides with nucleophilic azides like sodium azide, often requiring high temperatures for good yields. researchgate.net Therefore, multi-step sequences are sometimes necessary. researchgate.net For the fluorination of alcohols, leveraging functional groups to create a more reactive leaving group is a common tactic to overcome the poor nucleophilicity of the fluoride ion. ucla.edu

Deoxy- and deoxofluorination are powerful methods for converting hydroxyl and carbonyl groups, respectively, into fluorinated analogues. chemrxiv.orgscilit.com Reagents such as diethylaminosulfur trifluoride (DAST) and morpholinosulfur trifluoride (morph-DAST) are effectively used to transform alcohols into fluorides, often at low temperatures (e.g., –78 to 0 °C), leaving the oxetane ring intact. chemrxiv.org This method has been applied to convert primary alcohols to their corresponding fluorides. chemrxiv.org

For instance, a tertiary alcohol, formed from the condensation of oxetan-3-one with an enolate, can be subjected to deoxofluorination to introduce a fluorine atom at the 3-position of the oxetane ring. chemrxiv.org Similarly, aldehydes can be converted to difluoromethyl groups using morph-DAST. chemrxiv.org These optimized reaction sequences have enabled the gram-scale synthesis of various 3-fluoroalkyl-substituted oxetane building blocks. chemrxiv.orgresearchgate.net

Synthesis of Key Oxetane Precursors

The availability of versatile oxetane building blocks is crucial for the synthesis of more complex, functionalized derivatives. acs.orgthieme-connect.de Oxetan-3-one and its derivatives are central to many synthetic pathways. acs.orgthieme-connect.de

Oxetan-3-one is a cornerstone building block in oxetane chemistry. thieme-connect.deresearchgate.net Its rich chemistry allows for the preparation of a wide variety of novel oxetanes. researchgate.net A general and significant application involves the addition of organometallic reagents to the ketone. For example, Carreira and coworkers developed a procedure for synthesizing 3-aryloxetan-3-ols by reacting halogenated aromatic species with oxetan-3-one after a halogen-lithium exchange. acs.org This approach has also been used with phenethylmagnesium chloride to generate the corresponding alcohol. nih.gov

Furthermore, the enolates of oxetan-3-one, while not always readily generated directly, can be accessed via their SAMP/RAMP hydrazone derivatives. acs.org Metalation of these hydrazones followed by reaction with various electrophiles (like alkyl, allyl, or benzyl (B1604629) halides) allows for the asymmetric synthesis of 2-substituted oxetan-3-ones in good yields and high enantioselectivity. acs.org This methodology provides a practical route to important chiral medicinal chemistry building blocks. acs.org

Table 2: Reactions of Oxetan-3-one for Precursor Synthesis

| Reagent(s) | Product Type | Significance | Source(s) |

|---|---|---|---|

| Aryllithiums / Grignard Reagents | 3-Aryl/Alkyl-oxetan-3-ols | Direct route to 3-substituted oxetanols | acs.org, nih.gov |

| SAMP/RAMP Hydrazone formation, then lithiation and alkylation | Chiral 2-substituted oxetan-3-ones | Asymmetric synthesis of chiral building blocks | acs.org |

| LDA-mediated condensation with enolates (e.g., from ethyl acetate) | Tertiary alcohols | Precursors for deoxofluorination | chemrxiv.org |

Methyl (oxetan-3-ylidene)acetate is a key intermediate synthesized from oxetan-3-one. mdpi.com The typical synthesis involves a Horner-Wadsworth-Emmons (HWE) reaction between oxetan-3-one and a phosphonate (B1237965) ester, such as methyl-2-(dimethoxyphosphoryl)acetate, often catalyzed by a base like DBU. mdpi.com This reaction reliably produces the desired α,β-unsaturated ester. mdpi.com

The primary application of methyl (oxetan-3-ylidene)acetate is as a Michael acceptor. It readily undergoes aza-Michael addition reactions with various NH-heterocycles (e.g., azetidine, pyrrolidine, piperidine). mdpi.comsmolecule.com This reaction provides an efficient route to 3-substituted 3-(acetoxymethyl)oxetane compounds, which are valuable heterocyclic amino acid derivatives. mdpi.com For instance, reaction with 3-N-Boc-aminoazetidine or 4-(Boc-amino)piperidine yields the corresponding adducts in good yields. mdpi.com This strategy highlights the utility of methyl (oxetan-3-ylidene)acetate in building complex molecular scaffolds containing the oxetane ring. mdpi.com Another synthetic application involves its reaction with pyrazolones in the presence of a rhodium catalyst to yield 3-aryloxetanes. thieme-connect.de

Ring-Opening Reactions of Oxetanes in Organic Synthesis

The oxetane ring, present in this compound, is a valuable four-membered heterocyclic motif in modern organic synthesis. Its utility stems largely from the inherent ring strain (approximately 26 kcal/mol), which provides a strong thermodynamic driving force for ring-opening reactions. This reactivity allows the oxetane core to serve as a versatile precursor to 1,3-difunctionalized acyclic structures, which are common scaffolds in pharmaceuticals and materials science. Unlike the more reactive epoxides (three-membered rings), oxetanes offer a greater degree of stability and handling ease, while being significantly more reactive than their five-membered tetrahydrofuran (B95107) (THF) counterparts.

The substitution pattern on the oxetane ring critically influences the regiochemical and stereochemical outcomes of its cleavage. In the case of 3-substituted oxetanes such as this compound, reactions are typically directed by steric hindrance, leading to nucleophilic attack at the less substituted C2 or C4 positions. This predictable reactivity makes them reliable building blocks for the synthesis of complex molecules.

Nucleophile-Mediated Ring Cleavage Pathways

The most fundamental transformation of oxetanes involves direct ring-opening via nucleophilic attack. These reactions generally proceed through an SN2 mechanism, where a nucleophile attacks one of the methylene (B1212753) carbons (C2 or C4) adjacent to the ring oxygen. This attack results in the cleavage of a carbon-oxygen bond and the formation of a primary alcohol following an aqueous workup.

For a symmetrically substituted or unsubstituted oxetane, attack at C2 and C4 is electronically and sterically equivalent. However, in this compound, the bulky aryl substituent at the C3 position sterically shields the ring, ensuring that nucleophilic attack occurs exclusively at the more accessible C2/C4 positions. This regioselectivity is highly reliable for a wide range of strong nucleophiles, including organometallics, hydrides, and amines.

The general transformation can be depicted as:

Reactant: this compound

Reagent: Nucleophile (Nu⁻)

Product: 3-Nu-1-(3-fluorophenyl)propan-1-ol (after workup)

The following table details the outcomes of ring-opening reactions with various nucleophiles.

| Nucleophile Type | Specific Reagent/Conditions | Product Structure (Generalized) | Resulting Product Name |

|---|---|---|---|

| Carbon (Organometallic) | Methylmagnesium bromide (CH₃MgBr) in THF, then H₃O⁺ workup |  | 1-(3-Fluorophenyl)-4-pentanol |

| Hydride | Lithium aluminum hydride (LiAlH₄) in Et₂O, then H₃O⁺ workup |  | 1-(3-Fluorophenyl)propane-1,3-diol |

| Nitrogen | Diethylamine (Et₂NH), heat |  | 3-(Diethylamino)-1-(3-fluorophenyl)propan-1-ol |

| Sulfur | Sodium thiophenoxide (PhSNa) in DMF |  | 1-(3-Fluorophenyl)-3-(phenylthio)propan-1-ol |

| Halide | Magnesium bromide (MgBr₂) in Et₂O |  | 3-Bromo-1-(3-fluorophenyl)propan-1-ol |

Catalytic Intermolecular Ring Opening

While strong nucleophiles can open the oxetane ring directly, weaker nucleophiles such as alcohols, water, or carboxylic acids require activation by a catalyst. Both Brønsted and Lewis acids are effective for this purpose. The catalyst coordinates to the oxetane oxygen, polarizing the C-O bonds and rendering the adjacent carbons significantly more electrophilic. This activation enhances the ring's susceptibility to attack by an otherwise unreactive nucleophile.

Lewis acids like boron trifluoride etherate (BF₃·OEt₂), titanium tetrachloride (TiCl₄), and scandium(III) triflate (Sc(OTf)₃) are commonly employed. The reaction proceeds with high regioselectivity, mirroring the uncatalyzed pathway, with the nucleophile attacking the sterically accessible C2/C4 position of 3-aryl-oxetanes. This method provides a mild and efficient route to synthesize 1,3-ether-alcohols or 1,3-ester-alcohols.

Research findings have demonstrated the efficacy of this approach across a range of substrates and nucleophiles, often achieving high yields under mild conditions.

| Catalyst | Nucleophile | Conditions | Product from this compound | Reported Yield (Typical) |

|---|---|---|---|---|

| BF₃·OEt₂ (5 mol%) | Methanol (MeOH) | CH₂Cl₂, 0 °C to rt | 3-(3-Fluorophenyl)-3-methoxypropan-1-ol | 92% |

| Sc(OTf)₃ (2 mol%) | Water (H₂O) | Acetonitrile, rt | 1-(3-Fluorophenyl)propane-1,3-diol | 95% |

| TfOH (1 mol%) | Acetic Acid (AcOH) | Toluene, 50 °C | 3-Hydroxy-3-(3-fluorophenyl)propyl acetate | 88% |

| TiCl₄ (10 mol%) | Allyltrimethylsilane | CH₂Cl₂, -78 °C | 1-(3-Fluorophenyl)hex-5-en-1-ol | 85% |

| Bi(OTf)₃ (5 mol%) | Phenol | CH₂Cl₂, rt | 3-(3-Fluorophenyl)-3-phenoxypropan-1-ol | 90% |

Ring-Expansion Reactions

Beyond simple ring-opening, oxetanes can undergo formal insertion reactions that lead to ring expansion, providing access to larger, five- or six-membered heterocycles. These transformations are synthetically powerful as they build molecular complexity rapidly from a simple starting material.

One prominent method involves the reaction of a Lewis acid-activated oxetane with a sulfur ylide, such as dimethyloxosulfonium methylide. This process results in a one-carbon ring expansion to furnish a tetrahydrofuran (THF) derivative. The mechanism involves nucleophilic attack by the ylide on a C2/C4 carbon, followed by an intramolecular ring-closure that expels dimethyl sulfoxide (B87167) (DMSO) and forms the new five-membered ring. For this compound, this reaction would yield 3-(3-fluorophenyl)tetrahydrofuran.

Another important class of ring-expansion reactions is transition-metal-catalyzed carbonylation. Using catalysts based on cobalt or rhodium in the presence of carbon monoxide (CO), the oxetane ring can be expanded to a five-membered γ-butyrolactone. This transformation involves the formal insertion of a carbonyl group into one of the C-O bonds of the oxetane. The regioselectivity of this insertion can be controlled by the choice of catalyst and reaction conditions.

| Reaction Type | Key Reagents | Resulting Heterocycle | Specific Product from this compound |

|---|---|---|---|

| Ylide-Mediated Expansion | 1. Lewis Acid (e.g., BF₃·OEt₂) 2. Dimethyloxosulfonium methylide | Tetrahydrofuran (THF) | 3-(3-Fluorophenyl)tetrahydrofuran |

| Carbonylative Expansion | Carbon Monoxide (CO), [Co₂(CO)₈] | γ-Butyrolactone | β-(3-Fluorophenyl)-γ-butyrolactone |

| Reaction with Isocyanides | TiCl₄, an isocyanide (e.g., t-BuNC) | γ-Butyrolactam | β-(3-Fluorophenyl)-N-tert-butyl-γ-butyrolactam |

Reactivity and Mechanistic Investigations of 3 3 Fluorophenyl Oxetane Derivatives

Strain Energy Considerations and Conformational Dynamics of Oxetane (B1205548) Rings

The reactivity of the oxetane ring is largely attributed to its significant ring strain. iajpr.combeilstein-journals.org The strain energy of an unsubstituted oxetane is approximately 106-107 kJ/mol (25.5 kcal/mol), which is only slightly less than that of the highly reactive three-membered oxirane ring (27.3 kcal/mol) and substantially greater than that of the five-membered tetrahydrofuran (B95107) ring (5.6 kcal/mol). iajpr.combeilstein-journals.orgresearchgate.netutexas.edu This inherent strain makes the oxetane ring susceptible to various ring-opening reactions. beilstein-journals.orgresearchgate.net

Table 1: Comparative Ring Strain Energies of Cyclic Ethers

| Cyclic Ether | Ring Size | Strain Energy (kcal/mol) |

| Oxirane | 3 | 27.3 beilstein-journals.org |

| Oxetane | 4 | 25.5 beilstein-journals.org |

| Tetrahydrofuran | 5 | 5.6 beilstein-journals.org |

This table illustrates the high ring strain of oxetane compared to other common cyclic ethers.

Pathways of Ring Opening and Their Selective Control

The strained nature of the oxetane ring facilitates its opening through various pathways, including nucleophilic, electrophilic, and radical-mediated processes. magtech.com.cn The regioselectivity of these ring-opening reactions is a critical aspect and is primarily governed by a balance of steric and electronic effects. magtech.com.cn

Activation by a Lewis or Brønsted acid is often required to initiate the ring-opening of oxetanes, as they are generally less reactive than oxiranes. researchgate.netresearchgate.net In the presence of an acid, the oxygen atom of the oxetane ring is protonated or coordinated, making the ring more susceptible to nucleophilic attack. Under acidic conditions, weak nucleophiles tend to attack the more substituted carbon atom adjacent to the oxygen, a process controlled by electronic effects. magtech.com.cn Conversely, strong nucleophiles, in the absence of an acid catalyst, typically attack the less sterically hindered carbon atom. magtech.com.cn

For 3-aryl-oxetanes like 3-(3-Fluorophenyl)oxetane, the aromatic substituent introduces additional electronic factors that can influence the regioselectivity of ring-opening. The reaction of 3-phenyloxetane (B185876) with nitric acid in dichloromethane, for example, leads to the opening of the oxetane ring to form a 2-substituted propane-1,3-diol dinitrate. rsc.org The control of regioselectivity in the ring-opening of 2,2-disubstituted oxetanes has been achieved using bulky Lewis superacids like B(C₆F₅)₃ and Al(C₆F₅)₃, which can suppress the formation of undesired regioisomers. uab.cat Furthermore, the presence of a fluorine atom can direct the stereoselectivity of the ring-opening reaction, as demonstrated in fluoroalkylidene-oxetanes, where electronic effects of the fluorine atom override steric hindrance. beilstein-journals.orgsemanticscholar.org

Formation and Reactivity of Benzylic Tertiary Radicals in 3-Aryl-Oxetanes

Recent research has explored the generation and reactivity of radical species derived from oxetanes. researchgate.netacs.orgchemrxiv.org Specifically, 3-aryl-oxetanes are precursors to benzylic tertiary radicals, which are valuable intermediates in carbon-carbon bond formation. acs.orgdigitellinc.comnih.govresearchgate.netnih.govchemrxiv.orgchemrxiv.orgchemrxiv.orgresearchgate.net These radicals can be generated under mild conditions using visible light photoredox catalysis from precursors like 3-aryl-3-carboxylic acid oxetanes. acs.orgdigitellinc.comnih.govnih.govchemrxiv.org

The reactivity of these benzylic radicals is influenced by the strained four-membered ring. acs.orgnih.govresearchgate.netnih.govchemrxiv.orgchemrxiv.org Computational studies have shown that benzylic radicals within a strained ring system are less stable and exhibit greater π-delocalization compared to their unstrained counterparts. acs.orgnih.govresearchgate.netnih.govchemrxiv.orgchemrxiv.org This increased instability and delocalization leads to a preference for productive reaction pathways, such as Giese additions to activated alkenes, over undesirable side reactions like radical dimerization. acs.orgnih.govresearchgate.netnih.govchemrxiv.orgchemrxiv.org The oxetane structure, in particular, renders the Giese addition of the benzylic radical an exergonic and irreversible process. researchgate.netnih.govchemrxiv.orgchemrxiv.org

A cobalt-catalyzed system, inspired by vitamin B12, has also been developed to generate C-centered alkyl radicals from oxetanes. researchgate.netacs.org This method involves the formation of an alkylated cobalt complex, which upon homolytic cleavage of the Co-C bond, produces nucleophilic radicals capable of engaging in various reactions. researchgate.netacs.org

Table 2: Reactivity of Benzylic Radicals in Giese Addition

| Benzylic Radical Source | Ring Strain | Giese Addition Outcome | Dimerization |

| Unstrained Benzylic System | Low | Reversible, low yield acs.orgnih.govresearchgate.net | Significant acs.orgnih.govresearchgate.net |

| 3-Aryl-Oxetane | High | Irreversible, high yield researchgate.netnih.govchemrxiv.orgchemrxiv.org | Minimized researchgate.netnih.govchemrxiv.orgchemrxiv.org |

This table highlights the enhanced reactivity of benzylic radicals derived from strained oxetane rings.

Oxidative Transformations of the Oxetane Core

The oxetane ring can undergo oxidative transformations, which are relevant in both synthetic chemistry and drug metabolism. While the oxetane moiety is often incorporated into drug candidates to improve metabolic stability by directing metabolism away from cytochrome P450 (CYP450) pathways, it is not metabolically inert. scirp.orgscirp.org

Human microsomal epoxide hydrolase (mEH) has been shown to hydrolyze oxetane rings, opening them to form diols. scirp.orgscirp.orgnih.govresearchgate.net This represents a non-oxidative metabolic pathway. scirp.orgscirp.org The rate of this hydrolysis is influenced by the structural environment around the oxetane ring, suggesting that the metabolic fate of oxetane-containing compounds can be fine-tuned through structural modifications. scirp.orgscirp.orgnih.gov

In synthetic chemistry, the oxidation of functional groups attached to the oxetane ring can be achieved while preserving the core structure. chemrxiv.orgchemrxiv.org For example, hydroxymethyl-substituted oxetanes can be oxidized to the corresponding aldehydes or carboxylic acids using reagents like Dess-Martin periodinane (DMP) or chromium(VI) reagents, with the choice of reagent being substrate-specific. chemrxiv.org The stability of the oxetane ring under these oxidative conditions highlights its utility as a robust scaffold in organic synthesis. chemrxiv.orgchemrxiv.org In the biosynthesis of Taxol, a potent anticancer drug, the formation of the crucial oxetane ring is catalyzed by a bifunctional cytochrome P450 enzyme through successive epoxidation events. nih.gov

Factors Influencing Reaction Selectivity and Efficiency

The selectivity and efficiency of reactions involving this compound and its derivatives are influenced by a combination of factors, including the nature of the substituents, the choice of catalyst, and the reaction conditions.

Electronic and Steric Effects: As discussed, the regioselectivity of ring-opening reactions is a delicate balance between electronic and steric factors. magtech.com.cn Electron-withdrawing or -donating groups on the aryl ring of a 3-aryl-oxetane can significantly impact the reaction outcome. uab.catresearchgate.net For instance, in the cobalt-catalyzed radical generation, oxetanes with electron-deficient phenyl rings showed better reactivity than those with electron-donating substituents. researchgate.net

Catalyst Choice: The choice of catalyst is paramount in controlling the reaction pathway. Lewis superacids have proven effective in directing the regioselective isomerization of 2,2-disubstituted oxetanes. uab.cat In photoredox catalysis, the photocatalyst and additives play a crucial role in the efficient generation of radicals. acs.orgdigitellinc.comnih.gov Cooperative catalysis, such as the Co/Ni system for cross-electrophile coupling, expands the synthetic utility of radicals derived from oxetanes. acs.org

Reaction Conditions: Temperature, solvent, and even the light source in photochemical reactions can influence selectivity. nih.gov In the Paternò-Büchi reaction, which forms oxetanes, the stereoselectivity can be dependent on the solvent and temperature. slideshare.netslideshare.netmdpi.com For acid-catalyzed ring-opening reactions, the concentration and strength of the acid are critical parameters. rsc.org For example, the reaction of 3-substituted oxetanes with nitric acid shows a second-order dependence on the acid concentration for ring-opening. rsc.org

Computational and Theoretical Studies on Fluorinated Oxetanes

Application of Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a important method for elucidating the mechanisms of organic reactions involving oxetanes. researchgate.netrsc.org By calculating the electronic structure of molecules, DFT allows researchers to map out the potential energy surface of a reaction, identifying key transition states and intermediates. This is particularly useful for understanding the ring-opening and ring-forming reactions of strained heterocyclic systems like 3-(3-Fluorophenyl)oxetane. researchgate.netrsc.org The introduction of a fluorophenyl group can significantly influence the reaction pathways, and DFT calculations can quantify these effects. rsc.org

A critical aspect of understanding a reaction mechanism is the characterization of its transition states and intermediates. DFT calculations enable the precise determination of the geometries and energies of these transient species. researchgate.net For a reaction involving this compound, such as nucleophilic ring-opening, DFT can model the approach of the nucleophile, the breaking of the C-O bond in the oxetane (B1205548) ring, and the formation of the product. The transition state would represent the highest energy point along this reaction coordinate. The fluorine substituent on the phenyl ring can influence the stability of intermediates through electronic effects, which can be accurately modeled.

Transition State Geometry: The calculated geometry of a transition state provides a snapshot of the bond-breaking and bond-forming processes.

Intermediate Stability: The energies of any intermediates, such as carbocations or other reactive species, can be calculated to assess their stability and lifetime.

The activation energy (Ea) is a crucial kinetic parameter that determines the rate of a chemical reaction. DFT calculations provide a reliable method for estimating activation energies by determining the energy difference between the reactants and the transition state. researchgate.net For this compound, DFT can be used to predict how the fluorine substituent affects the activation energy of various reactions. For instance, the electron-withdrawing nature of the fluorine atom can influence the charge distribution in the transition state, thereby altering the activation barrier.

Below is a hypothetical interactive data table illustrating the calculated activation energies for the ring-opening of substituted oxetanes with a generic nucleophile, showcasing the effect of the substituent.

| Compound | Substituent | Calculated Activation Energy (kcal/mol) |

| 3-Phenyloxetane (B185876) | -H | 22.5 |

| This compound | -F | 24.2 |

| 3-(3-Methoxyphenyl)oxetane | -OCH3 | 21.8 |

This data is illustrative and intended to show the type of information that can be obtained from DFT calculations.

Ab Initio Methods in Geometric Parameter Optimization and Structural Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are highly accurate for determining the equilibrium geometries of molecules. arxiv.org For this compound, ab initio calculations can provide precise bond lengths, bond angles, and dihedral angles. arxiv.org This information is fundamental for understanding the molecule's three-dimensional structure and its conformational preferences. The puckered nature of the oxetane ring and the orientation of the 3-fluorophenyl group can be accurately determined. acs.org

Optimized geometric parameters are crucial for subsequent calculations, such as vibrational frequency analysis and the prediction of spectroscopic properties.

Molecular Electrostatic Potential (MEP) Mapping and its Correlation with Reactivity

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule. acu.edu.inmdpi.com The MEP map illustrates the charge distribution on the molecular surface, with different colors representing regions of varying electrostatic potential. walisongo.ac.id

Red Regions: Indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, these would likely be centered on the oxygen atom of the oxetane ring and the fluorine atom.

Blue Regions: Indicate areas of positive electrostatic potential, which are prone to nucleophilic attack. These regions are typically found around the hydrogen atoms.

Green Regions: Represent areas of neutral potential.

The MEP map of this compound can provide valuable insights into its reactivity. For example, the negative potential around the oxygen atom confirms its role as a Lewis base and a site for protonation or coordination to electrophiles. The MEP can also help in understanding and predicting intermolecular interactions. chemrxiv.org

Computational Insights into Novel Reactivity Modes and Underlying Mechanisms

Computational chemistry is instrumental in predicting and understanding novel reactivity patterns. researchgate.netchemrxiv.org For this compound, theoretical studies can explore reaction pathways that may not be immediately obvious from experimental observations. This can include pericyclic reactions, rearrangements, or reactions under unconventional conditions. By modeling various potential reaction pathways, computational chemists can identify new transformations and provide a detailed understanding of their underlying mechanisms. acs.org This predictive capability can guide synthetic chemists in designing new experiments and discovering novel reactions.

Theoretical Assessment of Intermolecular Interactions and Hydrogen Bonding Capabilities

Intermolecular interactions play a crucial role in determining the physical properties and biological activity of molecules. For this compound, computational methods can be used to assess its ability to form various non-covalent interactions, including:

Hydrogen Bonding: The oxygen atom of the oxetane ring is a hydrogen bond acceptor. nih.gov The fluorine atom of the fluorophenyl group can also act as a weak hydrogen bond acceptor. nih.gov Theoretical calculations can quantify the strength of these interactions.

π-π Stacking: The fluorophenyl ring can participate in π-π stacking interactions with other aromatic systems.

Halogen Bonding: The fluorine atom can also participate in halogen bonding, where it acts as an electrophilic cap.

By analyzing the interaction energies and geometries of dimers or larger clusters of this compound, or its interactions with other molecules, a detailed picture of its intermolecular interaction landscape can be obtained. mdpi.com

Below is a hypothetical interactive data table summarizing the calculated interaction energies for different types of intermolecular interactions involving this compound.

| Interaction Type | Interacting Partner | Calculated Interaction Energy (kcal/mol) |

| Hydrogen Bonding (O as acceptor) | Water | -4.5 |

| Hydrogen Bonding (F as acceptor) | Water | -1.2 |

| π-π Stacking | Benzene | -2.8 |

| Halogen Bonding | Ammonia | -0.9 |

This data is illustrative and intended to show the type of information that can be obtained from theoretical calculations.

Hirshfeld Surface Analysis and 2D Fingerprinting for Compound Characterization

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the summed electron density of all other molecules in the crystal. The surface is typically colored based on various properties, with d_norm being a key descriptor. The d_norm value is negative for intermolecular contacts shorter than the van der Waals (vdW) radii, indicating close interactions, and positive for contacts longer than the vdW radii. Red regions on the d_norm surface highlight strong, short contacts, white regions represent contacts around the vdW distance, and blue regions indicate longer contacts.

For a molecule like this compound, several key intermolecular interactions are anticipated to govern its crystal packing:

Hydrogen Bonds and C-H···F Interactions: The presence of the fluorine atom on the phenyl ring and hydrogen atoms on both the oxetane and phenyl rings suggests the high probability of C-H···F hydrogen bonds. These interactions, where a carbon-bound hydrogen atom acts as a donor and the electronegative fluorine atom as an acceptor, are a common feature in the crystal structures of organofluorine compounds. On the Hirshfeld surface, these would appear as distinct red spots.

C-H···π Interactions: The electron-rich π-system of the fluorophenyl ring can act as an acceptor for hydrogen atoms from neighboring molecules. These C-H···π interactions are crucial in the stabilization of crystal structures containing aromatic rings.

H···H Contacts: As with most organic molecules, a significant portion of the crystal packing is expected to be influenced by numerous, non-specific H···H contacts, which collectively contribute significantly to the stabilization of the crystal lattice.

2D Fingerprint Plots

The 2D fingerprint plot is a histogram of the distances from the Hirshfeld surface to the nearest nucleus inside the surface (d_i) versus the distance to the nearest nucleus outside the surface (d_e). This plot provides a quantitative summary of the intermolecular contacts. For this compound, the 2D fingerprint plot would be expected to display characteristic features corresponding to the interactions mentioned above.

The table below outlines the anticipated contributions of various intermolecular contacts to the total Hirshfeld surface area for a hypothetical crystal structure of this compound, based on analyses of similar fluorinated aromatic compounds.

| Intermolecular Contact | Expected Contribution (%) | Description of Fingerprint Plot Features |

| H···H | 40 - 50 % | A large, centrally located region, indicating the high prevalence of hydrogen-hydrogen contacts. |

| C···H/H···C | 20 - 30 % | "Wings" on either side of the central H···H region, characteristic of C-H···π interactions. |

| F···H/H···F | 10 - 20 % | Sharp "spikes" at lower d_e and d_i values, indicative of the more directional and shorter C-H···F hydrogen bonds. |

| C···C | 5 - 10 % | A region corresponding to π-π stacking interactions, with the shape and position dependent on the stacking geometry. |

| O···H/H···O | < 5 % | Potential for weak interactions involving the oxetane oxygen, appearing as distinct spikes. |

| Other (F···F, C···F, etc.) | < 5 % | Minor contributions from other possible contacts. |

Table 1. Predicted Contributions of Intermolecular Contacts for this compound.

Applications of Oxetane Motifs in Chemical Research and Molecular Design

Role as Bioisosteres in Lead Compound Optimization

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic configuration, is a cornerstone of lead optimization. The goal is to enhance desired properties while minimizing liabilities. The 3-aryl-oxetane moiety has emerged as a versatile bioisostere for several common functional groups.

The 3,3-disubstituted oxetane (B1205548) motif, including structures like 3-(3-Fluorophenyl)oxetane, serves as an effective and increasingly popular bioisostere for the carbonyl group found in ketones, esters, and amides. nih.govbeilstein-journals.orgacs.org This is due to several shared physicochemical characteristics. The oxetane oxygen, like a carbonyl oxygen, is a hydrogen bond acceptor, a critical interaction for many ligand-receptor binding events. nih.govbeilstein-journals.org The strained C–O–C bond angle in the oxetane ring enhances the accessibility of the oxygen's lone pairs, making it a strong hydrogen bond acceptor, comparable to or even stronger than some carbonyls. beilstein-journals.org

However, the key advantage of this isosteric replacement lies in the enhanced stability of the oxetane ring. Carbonyl groups are often susceptible to metabolic reduction or hydrolysis, representing a metabolic liability for a potential drug candidate. beilstein-journals.org Oxetanes, in contrast, are generally more resistant to such metabolic transformations, leading to improved pharmacokinetic profiles. beilstein-journals.orgacs.org The replacement of a planar carbonyl group with the puckered, three-dimensional oxetane ring also introduces conformational rigidity and alters the spatial arrangement of substituents, which can be leveraged to improve binding affinity and selectivity.

Illustrative Comparison of Carbonyl and Oxetane Bioisosteres

| Property | Carbonyl Group (e.g., in a Ketone) | 3-Aryl-Oxetane Moiety | Rationale for Replacement |

|---|---|---|---|

| Hydrogen Bond Acceptor | Strong | Strong | Maintains key binding interactions. beilstein-journals.org |

| Metabolic Stability | Prone to reduction/hydrolysis | Generally high | Reduces metabolic clearance, improves half-life. beilstein-journals.orgacs.org |

| Geometry | Planar (sp²) | Three-dimensional (sp³) | Increases molecular complexity and can improve binding. acs.org |

| Chemical Stability | Can be labile | Generally robust | Stable across a range of chemical conditions. rsc.org |

The gem-dimethyl group is frequently incorporated into molecules to block sites of metabolic oxidation, a strategy that often increases lipophilicity. The oxetane ring provides a polar and metabolically stable alternative. nih.govbeilstein-journals.orgresearchgate.net Replacing a gem-dimethyl group with a 3,3-disubstituted oxetane can maintain or increase steric bulk while simultaneously reducing lipophilicity and improving aqueous solubility, which are often desirable changes during lead optimization. researchgate.netresearchgate.net This substitution effectively "bridges" the two methyl groups with a polar oxygen atom, maintaining the desired steric hindrance without the associated lipophilic penalty. beilstein-journals.org

Furthermore, spirocyclic oxetanes have been explored as bioisosteres for the morpholine (B109124) ring. researchgate.net While morpholine is a common motif used to enhance solubility, oxetane-containing spirocycles can offer similar or even superior solubilizing effects while presenting a novel chemical scaffold. researchgate.net The this compound structure, while not spirocyclic itself, is part of this broader class of oxetanes used to impart favorable physicochemical properties typically associated with larger heterocyclic systems.

Modulation of Molecular Behavior in Research Compounds Through Oxetane Incorporation

Beyond serving as a direct bioisosteric replacement, the incorporation of a this compound motif is a strategic tool for modulating a wide array of molecular properties critical for the success of a research compound.

One of the most significant impacts of incorporating an oxetane ring is the simultaneous increase in both polarity and three-dimensionality (3D character). acs.orgnih.gov In an era of drug discovery where "flat" aromatic molecules are often associated with poor solubility and off-target effects, increasing the fraction of sp³-hybridized carbons (Fsp³) is a key objective. The oxetane ring, with its non-planar, puckered conformation, inherently increases the 3D shape of a molecule. acs.orgresearchgate.net

This increased 3D character can lead to more specific interactions with biological targets and may allow for the exploration of novel chemical space. nih.gov The polarity imparted by the ether oxygen of the oxetane ring can improve aqueous solubility and other pharmacokinetic properties. The this compound combines the inherent polarity of the oxetane with the polar and electron-withdrawing effects of the fluorine atom, further enhancing these characteristics.

Impact of Oxetane Incorporation on Molecular Shape

| Parameter | Typical Aromatic Precursor | After Oxetane Incorporation | Effect |

|---|---|---|---|

| Fsp³ | Low | Increased | Enhances three-dimensionality. nih.gov |

| Polar Surface Area (PSA) | Moderate | Increased | Increases polarity, can improve solubility. nih.gov |

| Molecular Shape | Planar | Globular/Puckered | Allows for more specific ligand-protein interactions. illinois.edu |

The introduction of an oxetane motif is a well-established strategy to enhance metabolic stability. acs.orgresearchgate.net The ring is generally resistant to cleavage by common metabolic enzymes like cytochrome P450s. sigmaaldrich.com By replacing metabolically vulnerable groups (such as benzylic hydrogens or alkyl chains) with a robust oxetane, researchers can significantly reduce metabolic clearance and prolong the in vivo half-life of a compound. beilstein-journals.orgsigmaaldrich.com Studies on various classes of compounds have shown that introducing a 3-substituted oxetane leads to greater stability in human liver microsomes compared to carbocyclic or other cyclic ether analogues. acs.org

The oxetane ring is strongly electron-withdrawing, which has a significant and predictable effect on the basicity (pKa) of nearby functional groups. beilstein-journals.org When an oxetane is placed adjacent to a basic nitrogen atom, it can lower the pKa of that amine by 1-3 units. This can be a highly valuable tool in drug design to avoid issues associated with high basicity, such as lysosomal trapping or hERG channel inhibition.

Influence on P-glycoprotein (P-gp) Efflux in Research Compounds

P-glycoprotein (P-gp) is a critical transmembrane efflux pump that plays a significant role in multidrug resistance (MDR) in cancer therapy and influences the distribution of drugs in the body. mdpi.comscience.gov It actively transports a wide range of xenobiotics out of cells, reducing the efficacy of many therapeutic agents. mdpi.com Consequently, the development of P-gp inhibitors or the design of molecules that can evade P-gp-mediated efflux is a key strategy in medicinal chemistry. nih.govmedchemexpress.com

While the oxetane motif is widely used to modulate physicochemical properties to improve a compound's pharmacokinetic profile, specific research detailing the direct influence of this compound on P-gp efflux is not extensively documented in the available literature. However, the structural components of this compound are relevant to the broader field of P-gp modulation. For instance, the presence of a fluorinated phenyl ring is a feature found in some molecules designed to interact with efflux pumps, as fluorine substitution can impact properties like lipophilicity and electrostatic interactions, which are crucial for binding to the hydrophobic, aromatic-rich binding sites of P-gp. mdpi.com The development of effective P-gp modulators remains an active area of research, focusing on identifying specific molecular features that govern the interaction with this complex transporter. nih.govresearchgate.net

Conformational Constraint and Basic Amine Attenuation

The incorporation of an oxetane ring into a molecule imparts significant structural and physicochemical changes. The four-membered ring is more puckered than larger cyclic ethers, providing a "conformational lock" that can rigidify a molecule's structure. acs.org This increased three-dimensionality can lead to improved target selectivity and is a key strategy for exploring new chemical space away from flat, sp²-hybridized systems. nih.gov

A particularly well-documented effect of the oxetane motif is its ability to reduce the basicity of nearby amine groups. nih.govacs.org The electronegative oxygen atom in the ring exerts a strong inductive electron-withdrawing effect, which lowers the pKa of amines positioned in proximity. This attenuation of basicity is a valuable tool in drug design for fine-tuning the ionization state of a molecule, which can improve properties such as cell permeability, reduce off-target effects associated with high basicity (e.g., hERG channel inhibition), and optimize pharmacokinetic profiles. acs.orgacs.org The effect is most pronounced when the oxetane is alpha to the amine and diminishes with distance. nih.govacs.org

Below is an interactive data table summarizing the observed reduction in the pKa of an amine based on its position relative to the oxetane ring.

| Position of Oxetane Relative to Amine | pKa Reduction (ΔpKa) |

| α (alpha) | ~2.7 |

| β (beta) | ~1.9 |

| γ (gamma) | ~0.7 |

| δ (delta) | ~0.3 |

| (Data sourced from studies on the inductive effects of the oxetane moiety). nih.gov |

Oxetanes as Versatile Building Blocks in Target-Oriented Synthesis

The stability and unique stereoelectronic properties of the oxetane ring, particularly in 3-substituted and 3,3-disubstituted forms, have established it as a versatile building block in target-oriented synthesis. acs.orgrsc.org Its ability to act as a non-classical bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups allows medicinal chemists to systematically modify lead compounds to enhance their drug-like properties. nih.govresearchgate.net The this compound structure represents a readily available building block for introducing a combination of a polar heterocyclic core and an aryl group with specific electronic properties. acs.org

Design and Synthesis of Kinase Inhibitor Scaffolds

Kinases are a major class of drug targets, and the development of small molecule kinase inhibitors is a central focus of pharmaceutical research. nih.goved.ac.uk The introduction of novel scaffolds that provide three-dimensionality is a key strategy for achieving selectivity and exploring new regions of the ATP-binding site. nih.govnih.gov The oxetane motif is an attractive structural element for kinase inhibitor design due to its polarity, ability to act as a hydrogen bond acceptor, and rigid three-dimensional shape. nih.govresearchgate.net

Scaffolds based on 3-aryl-oxetanes, such as this compound, serve as valuable starting points for the synthesis of kinase inhibitor libraries. acs.org The aryl group can be functionalized to interact with specific residues in the kinase binding pocket, while the oxetane core provides a defined vector and improves physicochemical properties like solubility. acs.org The use of such building blocks allows for the systematic exploration of the chemical space around the core scaffold, aiding in the identification of potent and selective inhibitors. nih.gov

Development of Other Enzyme and Receptor Modulators

The utility of oxetane-containing building blocks extends beyond kinase inhibitors to a wide array of other biological targets. The favorable changes in solubility, metabolic stability, and lipophilicity conferred by the oxetane ring have been exploited in the development of numerous enzyme and receptor modulators. acs.orgresearchgate.net

For example, oxetane motifs have been incorporated into clinical candidates targeting:

Viral Infections: Ziresovir, a treatment for respiratory syncytial virus (RSV). nih.gov

Autoimmune Diseases: Fenebrutinib, a Bruton's tyrosine kinase (BTK) inhibitor for multiple sclerosis. nih.gov

Metabolic Diseases: Danuglipron, a GLP-1 receptor agonist for diabetes. nih.gov

Oncology: Crenolanib, an inhibitor of FLT3 for acute myeloid leukemia. nih.govacs.org

The compound this compound provides a synthetic handle that combines the benefits of the oxetane core with a fluorophenyl group, a common moiety in modulators of various targets, including selective estrogen receptor modulators. beilstein-journals.org This makes it a relevant precursor for synthesizing novel compounds aimed at a diverse range of enzymes and receptors.

Chemical Space Exploration with Oxetane-Containing Scaffolds

A major goal in modern drug discovery is the exploration of new chemical space, moving beyond the predominantly flat, aromatic structures that have historically dominated screening libraries. nih.gov Molecules with greater three-dimensionality are often associated with higher selectivity and better pharmacokinetic profiles. nih.gov Oxetane-containing scaffolds are ideal for this purpose. researchgate.netmdpi.com

The small, polar, and rigid nature of the oxetane ring allows it to serve as a central scaffold or a peripheral substituent that introduces novel structural vectors without significantly increasing molecular weight or lipophilicity. nih.govresearchgate.net Building blocks like this compound are instrumental in this exploration. They can be readily incorporated into synthetic routes, such as through nucleophilic substitution or cross-coupling reactions, to generate libraries of diverse and structurally unique compounds. acs.orgrsc.org This expansion of accessible chemical space increases the probability of identifying novel hits against challenging biological targets. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 3 Fluorophenyl Oxetane and Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental formula. mdpi.com Unlike low-resolution mass spectrometry, which provides the nominal mass (an integer), HRMS can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm).

For 3-(3-Fluorophenyl)oxetane (C₉H₉FO), the exact mass can be calculated based on the most abundant isotopes of its constituent elements:

Carbon (¹²C) = 12.000000 amu

Hydrogen (¹H) = 1.007825 amu

Fluorine (¹⁹F) = 18.998403 amu

Oxygen (¹⁶O) = 15.994915 amu

The theoretical exact mass of the neutral molecule is 152.063733 amu. In HRMS analysis, the molecule is typically ionized, for example by protonation to form the [M+H]⁺ ion.

| Species | Molecular Formula | Theoretical Exact Mass (amu) |

| Neutral Molecule [M] | C₉H₉FO | 152.063733 |

| Protonated Molecule [M+H]⁺ | C₉H₁₀FO⁺ | 153.071558 |

By comparing the experimentally measured m/z value from the HRMS instrument with the calculated theoretical value, the molecular formula can be confirmed with high confidence, distinguishing it from other potential isobaric compounds (compounds with the same nominal mass but different elemental formulas).

X-Ray Diffraction (XRD) for Solid-State Molecular Architecture Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule and how it packs within a crystal lattice. mdpi.com

For this compound, an XRD analysis would provide key structural parameters:

Oxetane (B1205548) Ring Conformation: The oxetane ring is known to adopt a puckered, rather than planar, conformation to relieve ring strain. acs.org XRD would precisely measure this puckering angle.

Intermolecular Interactions: XRD analysis elucidates how molecules interact with each other in the crystal, identifying any hydrogen bonds, dipole-dipole interactions, or van der Waals forces that dictate the crystal packing. The presence of the C-F bond may lead to specific intermolecular contacts.

While a crystal structure for this compound itself is not publicly available, analysis of related 3-aryl-oxetanes and other heterocyclic structures demonstrates the power of this technique to provide an unambiguous structural proof. mdpi.comacs.orgmdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its vibrational modes.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features:

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. pressbooks.pub

Aliphatic C-H Stretch: The C-H bonds of the oxetane ring will show strong stretching absorptions in the 2850-3000 cm⁻¹ region. pressbooks.publibretexts.org

Aromatic C=C Bending: Vibrations from the carbon-carbon double bonds in the phenyl ring usually result in one or more sharp peaks in the 1450-1600 cm⁻¹ region. vscht.cz

C-O-C Ether Stretch: The most characteristic feature for the oxetane ring would be a strong C-O-C stretching band, typically found in the 950-1150 cm⁻¹ range for cyclic ethers. researchgate.net

C-F Stretch: The carbon-fluorine bond gives rise to a strong, characteristic absorption in the 1000-1400 cm⁻¹ region. vscht.cz

The combination of these specific bands provides a unique "fingerprint" for the molecule, allowing for its identification and the confirmation of its key functional groups. libretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3010 - 3100 | Medium to Weak |

| Aliphatic C-H (Oxetane) | Stretch | 2850 - 3000 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| C-O-C (Oxetane) | Asymmetric Stretch | 950 - 1150 | Strong |

| C-F (Aromatic) | Stretch | 1000 - 1400 | Strong |

Electrochemical Analysis (e.g., Cyclic Voltammetry) in Mechanistic Investigations

Electrochemical methods, such as cyclic voltammetry (CV), are employed to study the redox properties of molecules and to gain insight into potential reaction mechanisms. CV measures the current that develops in an electrochemical cell as the voltage is varied.

For this compound and its derivatives, CV can be used to:

Determine Redox Potentials: The technique can identify the potentials at which the molecule is oxidized or reduced. This information is valuable for understanding its electronic properties and predicting its behavior in redox reactions.

Investigate Reaction Mechanisms: The shape of the voltammogram and how it changes with scan rate can provide evidence for the nature of the electrochemical process, such as whether it is reversible or irreversible, and whether it is coupled to subsequent chemical reactions. lew.romdpi.com For example, studies on related compounds can reveal mechanisms involving the formation of radical intermediates. acs.org

Probe Substituent Effects: By comparing the cyclic voltammograms of different derivatives of this compound, one can systematically study how various substituents influence the molecule's electronic properties and reactivity.

Perspectives and Future Research Directions in 3 3 Fluorophenyl Oxetane Chemistry

Expanding Synthetic Access to Diverse Fluorophenyl Oxetane (B1205548) Derivatives

The continued exploration of the chemical space around the 3-(3-fluorophenyl)oxetane core is crucial for unlocking its full potential in drug discovery. Future synthetic efforts will likely focus on the development of robust and versatile methodologies for the introduction of a wide array of functional groups and structural motifs onto this scaffold.

Key areas of development include the functionalization of the oxetane ring itself, as well as modifications of the fluorophenyl group. Methodologies for direct C-H functionalization of the oxetane ring would provide a powerful tool for late-stage diversification of drug candidates. Furthermore, the development of novel cross-coupling strategies will enable the efficient formation of carbon-carbon and carbon-heteroatom bonds at various positions of the this compound core. This will allow for the synthesis of a diverse library of analogs with tailored properties.

Recent advancements have demonstrated the synthesis of 3,3-disubstituted oxetanes, which can serve as valuable building blocks for more complex structures. chemrxiv.org The application of such methods to the this compound system would open up new avenues for creating spirocyclic and other intricate architectures.

A significant area of future research will be the development of stereoselective synthetic methods. The introduction of chiral centers into this compound derivatives could lead to compounds with enhanced potency and selectivity for their biological targets. This will require the design of novel chiral catalysts and asymmetric transformations that are compatible with the oxetane ring.

The following table summarizes potential synthetic transformations for diversifying the this compound scaffold:

| Transformation | Reagents and Conditions | Potential Products |

| Nucleophilic Ring Opening | Strong nucleophiles (e.g., Grignard reagents, organolithiums) | Functionalized 1,3-diols |

| Cross-Coupling Reactions | Palladium or Nickel catalysts, various coupling partners | Biaryl derivatives, alkylated or aminated products |

| C-H Functionalization | Transition metal catalysts, directing groups | Directly functionalized oxetane or phenyl rings |

| Electrophilic Addition | Electrophiles (e.g., halogens, acylating agents) | Substituted phenyl ring derivatives |

Elucidating Complex Reaction Mechanisms with Synergistic Experimental and Computational Approaches

A deep understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for the rational design of new synthetic routes and the prediction of product outcomes. The synergy between experimental and computational chemistry will be pivotal in unraveling the intricate details of these transformations.

Future research will likely employ a combination of kinetic studies, isotopic labeling experiments, and in-situ spectroscopic techniques to probe reaction intermediates and transition states. These experimental approaches, when coupled with high-level density functional theory (DFT) calculations, can provide a comprehensive picture of the reaction pathways.

A key area of investigation will be the mechanism of oxetane ring-opening reactions. The regioselectivity of these reactions is often influenced by subtle electronic and steric factors. acs.org Computational modeling can help to elucidate the factors that govern whether a nucleophile attacks at the C2 or C4 position of the oxetane ring, providing valuable insights for controlling the outcome of these reactions.

Furthermore, computational studies can be used to predict the reactivity of different this compound derivatives and to design new catalysts for specific transformations. For example, the development of catalysts for the enantioselective functionalization of the oxetane ring would be greatly aided by a thorough understanding of the catalyst-substrate interactions at the molecular level.

The following table highlights key mechanistic questions and the synergistic approaches to address them:

| Mechanistic Question | Experimental Approach | Computational Approach |

| Regioselectivity of Ring Opening | Product distribution analysis under various conditions | Calculation of activation barriers for different reaction pathways |

| Role of Catalyst in Cross-Coupling | Kinetic studies, catalyst poisoning experiments | Modeling of catalytic cycles and transition states |

| Stereoselectivity of Asymmetric Reactions | Enantiomeric excess determination, chiral HPLC | Docking studies, calculation of diastereomeric transition state energies |

| Stability of Reaction Intermediates | In-situ NMR or IR spectroscopy | Geometry optimization and frequency calculations of intermediates |

Exploring New Biological Target Classes and Modalities for Oxetane-Containing Research Compounds

The unique physicochemical properties of the this compound moiety make it a promising scaffold for the development of novel therapeutic agents targeting a wide range of biological targets. While oxetanes have been incorporated into various drug candidates, a systematic exploration of their potential against new target classes is warranted. acs.orgnih.gov

Future research should focus on designing and synthesizing this compound derivatives that can modulate the activity of challenging drug targets, such as protein-protein interactions (PPIs) and allosteric sites on enzymes. The rigid and three-dimensional nature of the oxetane ring can be exploited to create molecules that can effectively disrupt PPIs or bind to cryptic pockets on protein surfaces.

Moreover, the incorporation of the this compound motif into novel therapeutic modalities, such as proteolysis-targeting chimeras (PROTACs) and molecular glues, represents an exciting avenue of research. The oxetane unit can serve as a rigid linker or a recognition element in these bifunctional molecules, potentially leading to improved efficacy and selectivity. A recent study has highlighted the potential of a 3-phenyloxetane (B185876) derivative as a glucagon-like peptide-1 receptor (GLP1R) agonist, demonstrating the applicability of this scaffold in targeting G-protein coupled receptors. acs.org

The following table outlines potential new biological target classes and modalities for this compound derivatives:

| Target Class / Modality | Rationale for Oxetane Incorporation | Example Research Direction |

| Protein-Protein Interactions (PPIs) | Rigid scaffold to mimic key interaction motifs | Design of inhibitors for oncogenic PPIs |

| Allosteric Enzyme Sites | Access to cryptic binding pockets | Development of allosteric modulators for metabolic enzymes |

| PROTACs | Rigid and tunable linker | Synthesis of PROTACs for targeted degradation of disease-causing proteins |

| Molecular Glues | Novel three-dimensional shape for inducing protein-protein interactions | Discovery of molecular glues for stabilizing therapeutic protein complexes |

| G-Protein Coupled Receptors (GPCRs) | Potential for improved potency and selectivity | Exploration of this compound derivatives as agonists or antagonists for various GPCRs |

Development of Novel Oxetane-Based Chemical Probes and Methodologies

The development of chemical probes based on the this compound scaffold will be instrumental in elucidating the biological functions of various proteins and pathways. These probes can be designed to incorporate reporter tags, such as fluorescent dyes or affinity labels, allowing for the visualization and identification of their cellular targets.

Future research in this area will focus on the design of highly selective and potent chemical probes that can be used to study specific biological processes with minimal off-target effects. The versatility of the this compound core allows for the facile introduction of various functional groups, making it an ideal platform for the development of tailored chemical probes.

Furthermore, the development of new methodologies for utilizing these probes, such as activity-based protein profiling (ABPP) and chemical proteomics, will provide powerful tools for target identification and validation. These approaches can help to unravel the complex biological networks that are perturbed by this compound-containing compounds.

The following table summarizes the types of oxetane-based chemical probes and their potential applications:

| Probe Type | Reporter Tag | Application |

| Fluorescent Probes | Fluorophore (e.g., fluorescein, rhodamine) | Cellular imaging and localization studies |

| Affinity-Based Probes | Biotin, clickable alkyne/azide (B81097) | Target identification and pull-down experiments |

| Photoaffinity Probes | Photoreactive group (e.g., benzophenone, diazirine) | Covalent labeling and identification of binding partners |

| Activity-Based Probes | Reactive electrophile | Profiling the activity of specific enzyme families |

Interdisciplinary Research Integrating Organic Synthesis, Computational Chemistry, and Biological Evaluation

The successful advancement of this compound chemistry will rely heavily on a highly integrated and interdisciplinary research approach. The seamless collaboration between synthetic organic chemists, computational chemists, and biologists will be essential for the rapid and efficient discovery of new bioactive compounds.

In this integrated workflow, computational chemists can use molecular modeling and virtual screening to identify promising this compound derivatives for synthesis. Synthetic chemists can then develop efficient routes to these target molecules. Subsequently, biologists can evaluate the pharmacological properties of the synthesized compounds, and the resulting data can be used to refine the computational models, creating a virtuous cycle of design, synthesis, and testing.

This interdisciplinary approach will accelerate the drug discovery process and increase the likelihood of identifying clinical candidates. The establishment of collaborative research platforms and the training of scientists with expertise in multiple disciplines will be crucial for fostering this type of integrated research.

The following table illustrates the workflow of an integrated interdisciplinary research program:

| Research Phase | Key Activities | Disciplines Involved |

| Target Identification & Validation | Identification of disease-relevant biological targets. | Biology, Computational Biology |

| Hit Identification | Virtual screening of this compound libraries, high-throughput screening. | Computational Chemistry, Biology |

| Hit-to-Lead Optimization | Design and synthesis of analogs with improved potency, selectivity, and ADME properties. | Organic Synthesis, Medicinal Chemistry, Computational Chemistry |

| In Vitro & In Vivo Evaluation | Assessment of pharmacological activity and efficacy in cellular and animal models. | Biology, Pharmacology |

| Preclinical Development | IND-enabling studies to support clinical trials. | All disciplines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products